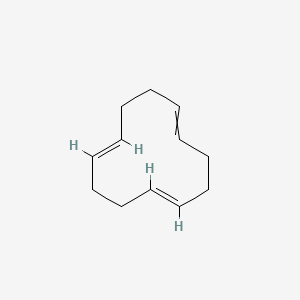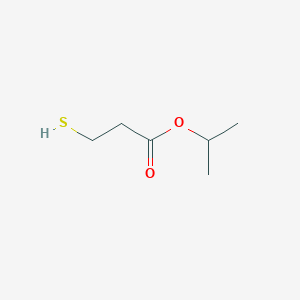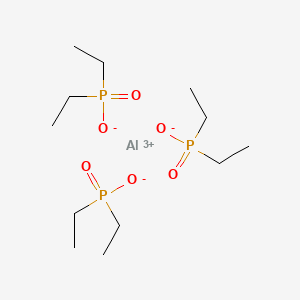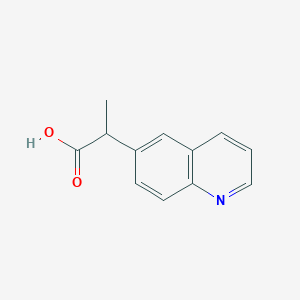
2-(Quinolin-6-yl)propanoic acid
Vue d'ensemble
Description
- IUPAC Name : 2-(6-quinolinyl)propanoic acid
- Molecular Formula : C12H11NO2
- Molecular Weight : 201.22 g/mol
- Physical Form : Pale-yellow to yellow-brown solid
- Purity : 95%
- Storage Temperature : Room temperature
Synthesis Analysis
- Various synthesis protocols exist, including Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach methods.
- Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for constructing and functionalizing the quinoline scaffold.
Molecular Structure Analysis
- The compound has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety.
Chemical Reactions Analysis
- Specific chemical reactions involving this compound are not readily available in the literature.
Physical And Chemical Properties Analysis
- Density : 1.246 g/cm³
- Boiling Point : 380.28°C at 760 mmHg
- Flash Point : 183.79°C
Applications De Recherche Scientifique
Quinoline, which is part of the structure of “2-(Quinolin-6-yl)propanoic acid”, is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry .
-
Chemical Synthesis : “2-(Quinolin-6-yl)propanoic acid” is a chemical compound used in scientific research . It’s a pale-yellow to yellow-brown solid at room temperature . The compound has a molecular weight of 201.22 and its linear formula is C12H11NO2 .
-
Drug Discovery : Quinoline, which is part of the structure of “2-(Quinolin-6-yl)propanoic acid”, is a vital scaffold for leads in drug discovery . It plays a major role in the field of medicinal chemistry .
-
Industrial and Synthetic Organic Chemistry : Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry .
-
Chemical Synthesis : “2-(Quinolin-6-yl)propanoic acid” is a chemical compound used in scientific research . It’s a pale-yellow to yellow-brown solid at room temperature . The compound has a molecular weight of 201.22 and its linear formula is C12H11NO2 .
-
Drug Discovery : Quinoline, which is part of the structure of “2-(Quinolin-6-yl)propanoic acid”, is a vital scaffold for leads in drug discovery . It plays a major role in the field of medicinal chemistry .
-
Industrial and Synthetic Organic Chemistry : Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry .
Safety And Hazards
- Avoid dust formation, inhalation, and skin/eye contact.
- Wear personal protective equipment.
- Keep away from sources of ignition.
Orientations Futures
- Further research could explore its potential biological and pharmaceutical activities.
Propriétés
IUPAC Name |
2-quinolin-6-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8(12(14)15)9-4-5-11-10(7-9)3-2-6-13-11/h2-8H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEAPGRLLGDEEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)N=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597605 | |
| Record name | 2-(Quinolin-6-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Quinolin-6-yl)propanoic acid | |
CAS RN |
959585-30-9 | |
| Record name | α-Methyl-6-quinolineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959585-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Quinolin-6-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


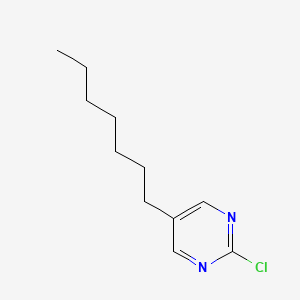
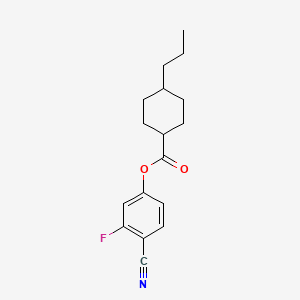
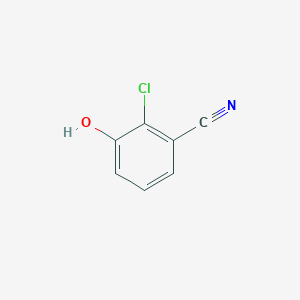

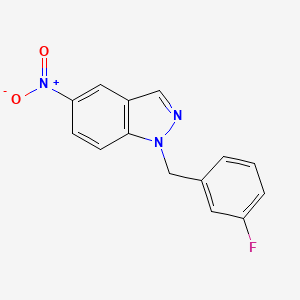
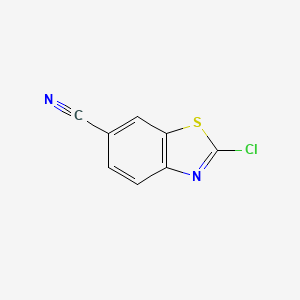
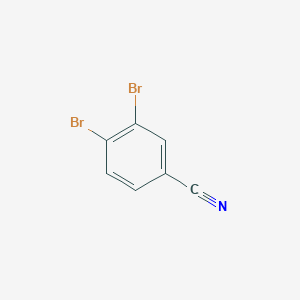
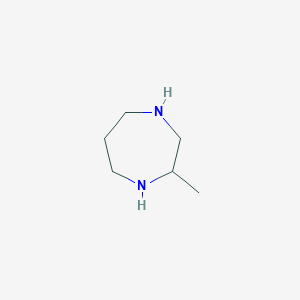
![Imidazo[1,2-a]pyridin-6-ol](/img/structure/B1592169.png)
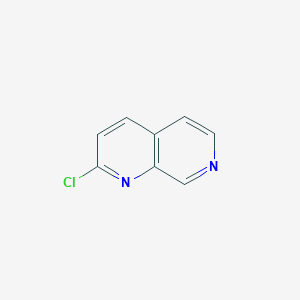
![2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b']dithiophene](/img/structure/B1592172.png)
